

BPN-15477: A Novel Splice-Modulating Compound for CFTR Splicing Mutations

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **BPN-15477**, a novel small molecule splicing modulator, on a specific CFTR splicing mutation. The document outlines the available experimental data, details the methodologies employed in key experiments, and contrasts the mechanism of **BPN-15477** with alternative therapeutic strategies for other CFTR splicing defects.

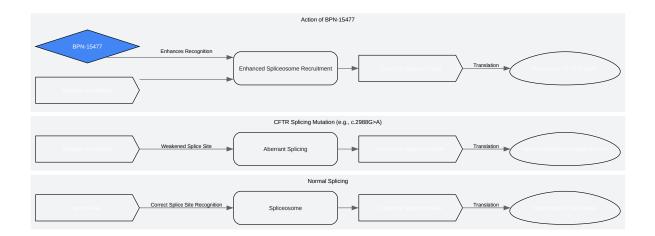
Introduction to BPN-15477

BPN-15477 is a small molecule splicing modulator that has been identified as a promising therapeutic candidate for correcting splicing defects in several genetic diseases. [1][2]Initially developed for its ability to rescue the splicing of ELP1 exon 20, a machine-learning-based approach predicted its efficacy across a range of other disease-related mutations, including a specific mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. [1][2]

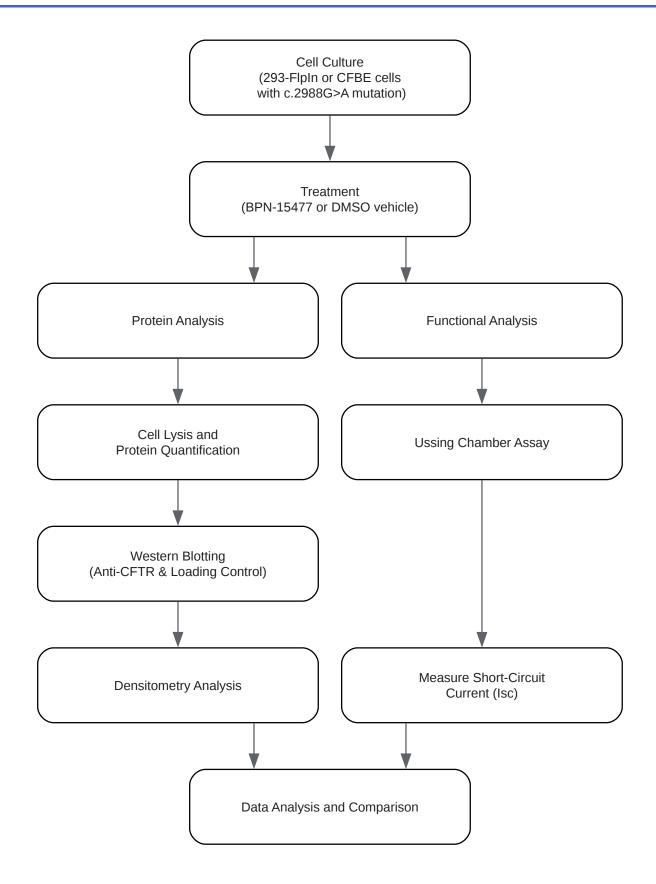
Mechanism of Action

BPN-15477 functions by modulating the recognition of splice sites, particularly those with weaker 5' splice sites. By enhancing the recognition of the correct splice site, **BPN-15477** promotes the inclusion of the proper exon and the production of a full-length, functional protein.









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References

- 1. researchgate.net [researchgate.net]
- 2. A deep learning approach to identify gene targets of a therapeutic for human splicing disorders - PMC [pmc.ncbi.nlm.nih.gov]
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